3-Azido-1-(2,4-dichlorobenzyl)azetidine
Description
3-Azido-1-(2,4-dichlorobenzyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with an azido group (-N₃) at the 3-position and a 2,4-dichlorobenzyl group at the 1-position.
Properties
IUPAC Name |
3-azido-1-[(2,4-dichlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-2-1-7(10(12)3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOCVDVEGAKIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Chemical Properties
3-Azido-1-(2,4-dichlorobenzyl)azetidine belongs to the class of azetidine derivatives, which are known for their unique structural properties and reactivity. The synthesis of azetidine derivatives often involves the formation of the azetidine ring through nucleophilic substitution reactions or cyclization processes. Recent advancements in synthetic methods have improved the yields and scope of azetidine preparation, facilitating access to a variety of functionalized derivatives that can be utilized in drug optimization and development .
Table 1: Summary of Synthetic Methods for Azetidines
| Method | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Ring formation | 70-90 | |
| Cyclization | Cycloaddition | 60-85 | |
| Ring Expansion | Nucleophilic ring-opening | 50-80 |
The biological activity of this compound has been a focus of research due to its potential as a therapeutic agent. Azetidine derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities. The azido group in particular enhances the reactivity of the compound, allowing for further modifications that can improve its pharmacological profile.
Case Study: Anticancer Activity
In a study investigating the cytotoxic effects of azetidine derivatives on cancer cell lines, this compound exhibited significant antiproliferative activity against human breast cancer cells (MCF-7). The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its ability to participate in various chemical reactions makes it an attractive candidate for combinatorial chemistry approaches aimed at drug discovery.
Table 2: Potential Applications in Drug Development
| Application | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics |
| Anticancer Agents | Synthesis of compounds targeting cancer pathways |
| Neurological Disorders | Potential use in developing neuroprotective drugs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,4-Dichlorobenzyl vs. 2,4-Dichlorobenzyl Substitution
The positional isomer 3-Azido-1-(3,4-dichlorobenzyl)azetidine () shares the same molecular formula (C₁₀H₁₀Cl₂N₄) and average mass (257.118 g/mol) as the target compound but differs in the chlorine substitution pattern on the benzyl group. Key differences include:
The substitution pattern influences electronic and steric properties. For example, in collagenase inhibitors, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed a hydrogen bond length of 2.202 Å with Gln215, whereas its 2,6-dichloro analog exhibited a shorter bond (1.961 Å), highlighting positional effects on target interactions .
Azetidine Derivatives in Heterocyclic Chemistry
Azetidine-2-one derivatives (e.g., compounds 6a-c in ) are synthesized via hydrazide intermediates and characterized for bioactivity. While these lack the azido and dichlorobenzyl groups, their synthetic routes (e.g., hydrazine hydrate reactions) may parallel methods for generating the target compound. For instance, N-(2,4-dichlorobenzyl)-N-methylformamide was synthesized in 44.2% yield under optimized conditions, suggesting similar dichlorobenzyl intermediates could be leveraged for azetidine functionalization .
Dichlorobenzyl-Containing Bioactive Compounds
Amino acids with dichlorobenzyl groups, such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, demonstrate structure-activity relationships (SAR) relevant to the azetidine analog:
The azetidine derivative’s dichlorobenzyl group may similarly engage in hydrophobic or π-stacking interactions, though its rigid azetidine ring could alter binding kinetics compared to flexible amino acids.
Precursors and Reaction Conditions
- 2,4-Dichlorobenzyl chloride (CAS RN 102-47-6) is a likely precursor, with physical properties (density 1.41 g/cm³) influencing solvent choices .
- N-(2,4-dichlorobenzyl)-N-methylformamide synthesis achieved 44.2% yield in 10 minutes, suggesting rapid alkylation steps may apply to azetidine derivatives .
Challenges in Purification and Characterization
Preparation Methods
Starting from 3-Aminoazetidine Derivatives
A key approach involves the use of 3-amino-azetidine intermediates, which are then functionalized to introduce the azido group and the 2,4-dichlorobenzyl moiety.
Synthesis of 3-amino-azetidines can be achieved through ring closure reactions or from protected azetidine derivatives. For example, N-t-butyl-O-trimethylsilylazetidine can be treated with hydrochloric acid to afford the aminoazetidine intermediate after work-up and purification.
The amino group at the 3-position is then converted to the azido group typically via diazotization followed by azide substitution or direct nucleophilic substitution using sodium azide under controlled conditions.
Introduction of the 2,4-Dichlorobenzyl Group
The nitrogen atom of azetidine is alkylated with 2,4-dichlorobenzyl halides (e.g., chloride or bromide) under basic conditions, often using triethylamine or other suitable bases to neutralize the acid generated during alkylation.
Typical solvents include dichloromethane or acetonitrile, with reaction temperatures ranging from ambient to mildly elevated (25–60°C) to optimize yield and minimize side reactions.
Azide Installation at the 3-Position
The azido group is introduced by substitution of a suitable leaving group (e.g., mesylate or tosylate) at the 3-position with sodium azide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction conditions are generally mild (room temperature to 60°C) with reaction times from several hours to overnight to ensure complete conversion.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 3-Aminoazetidine formation | N-t-butyl-O-trimethylsilylazetidine + HCl | Water/ether | Room temp | 1 hour | 64 | Extraction and drying yield |
| N-Alkylation with 2,4-DCBCl | 2,4-dichlorobenzyl chloride + base (Et3N) | CH2Cl2 or MeCN | 25–60°C | 12 hours | 70–85 | Controlled addition, base neutralization |
| Mesylation at C3 | Methanesulfonyl chloride + base (pyridine) | CH2Cl2 | 0–25°C | 1–2 hours | 80–90 | Formation of good leaving group |
| Azide substitution at C3 | Sodium azide | DMF or DMSO | 25–60°C | 12–24 hours | 75–90 | Nucleophilic substitution of mesylate by azide |
DCBCl = 2,4-dichlorobenzyl chloride
Detailed Research Findings and Improvements
Improved Process for 3-Aminoazetidine Preparation: The patent WO2000063168A1 describes an improved process for preparing 3-aminoazetidines with better yields and purity by using controlled acid treatment and extraction protocols.
Reduction and Protection Strategies: Literature reports indicate that azido groups can be converted to amines using catalytic hydrogenation (Pd/C in methanol), which allows further functional group manipulations or protection steps. This is relevant if the azido group is introduced early and needs to be selectively reduced later.
Thermal Isomerization Techniques: Some synthetic routes employ thermal isomerization of aziridines to azetidines, which can be adapted for functionalized azetidines bearing halogen or azido substituents. This method provides an alternative ring formation strategy.
Use of Mesylates as Key Intermediates: The transformation of hydroxyl groups at the 3-position to mesylates provides excellent leaving groups for nucleophilic substitution by azide ions, improving the efficiency and selectivity of azide installation.
Summary Table of Preparation Methods
Q & A
Q. How can thermal stability and decomposition kinetics of this compound be analyzed for long-term storage?
- Methodological Answer : Perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks). Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy. MD simulations predict shelf-life under varying humidity conditions, leveraging AI-driven predictive models for chemical stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
